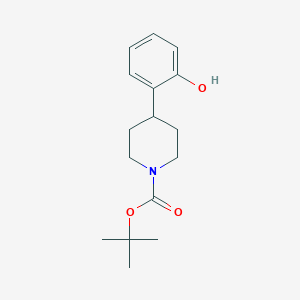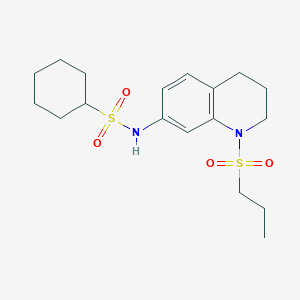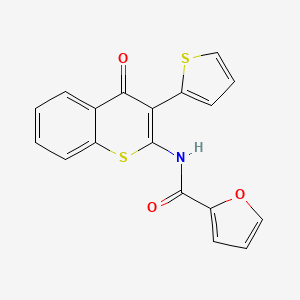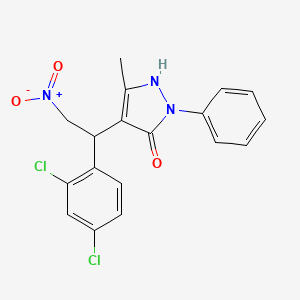![molecular formula C17H14N4O3S B2474351 N-(4-acetylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide CAS No. 898623-05-7](/img/structure/B2474351.png)
N-(4-acetylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-acetylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a chemical compound with potential neuroprotective properties. It has been investigated for its ability to prevent bradykinesia induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine (MPTP) and its impact on Parkinson’s disease (PD) markers .
Molecular Structure Analysis
The molecular formula of this compound is C~25~H~20~N~4~O~2~S . Its structure includes an acetylphenyl group, a pyridine ring, and an oxadiazole ring connected via a sulfanylacetamide linker .Scientific Research Applications
Synthesis and Characterization
- The compound, along with its derivatives, has been part of synthetic efforts focusing on creating new molecules with multifunctional moieties, such as those involving 1,3,4-oxadiazole and acetamide derivatives. A thorough characterization is usually performed using IR, NMR, and mass spectral data, confirming the structure of the newly synthesized compounds (Nayak et al., 2013).
Pharmacological Evaluations
- A range of compounds, including those similar to the queried compound, have been designed and synthesized with an emphasis on assessing their pharmacological potential. Studies often include evaluating antibacterial, anti-enzymatic, hemolytic activities, and enzyme inhibition potency against specific enzymes like lipoxygenase (LOX) and cholinesterases (AChE and BChE) (Nafeesa et al., 2017), (Rehman et al., 2013).
Antibacterial Screening
- Some derivatives of the compound have been synthesized and evaluated for their antibacterial potentials. The structures of these compounds are corroborated by various spectroscopic techniques, and their antibacterial activity is assessed based on their effect on microbial growth, with some showing significant potential against both gram-negative and gram-positive bacteria (Iqbal et al., 2017).
Vibrational Spectroscopy and Computational Studies
- The compound has been characterized to obtain vibrational signatures using Raman and Fourier transform infrared spectroscopy, comparing the results with those generated by ab initio calculations. The structural, electronic, and vibrational properties are explored with density functional theory, and the stereo-electronic interactions leading to stability are confirmed using natural bond orbital analysis (Jenepha Mary et al., 2022).
Molecular Docking and Biological Evaluation
- Novel derivatives have been synthesized and subjected to molecular docking studies to assess their potential interaction with biological targets. The synthesized compounds are characterized using various analytical techniques, and their biological activities, including antimicrobial, antioxidant, and antitubercular activities, are evaluated against standard strains (Fathima et al., 2021).
properties
IUPAC Name |
N-(4-acetylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S/c1-11(22)12-2-4-14(5-3-12)19-15(23)10-25-17-21-20-16(24-17)13-6-8-18-9-7-13/h2-9H,10H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBOVTYFHSHBAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-bromo-4-formylphenoxy)-N-[(2,4-dimethylphenyl)carbamoyl]acetamide](/img/structure/B2474268.png)
![Methyl 3-{[4'-(aminocarbonyl)-1,4'-bipiperidin-1'-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2474270.png)


![N-Ethyl-N-[2-oxo-2-[1-(thiadiazol-4-yl)ethylamino]ethyl]prop-2-enamide](/img/structure/B2474278.png)
![8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2474280.png)
![2-[1-Cyano-2-(2-furyl)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2474281.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2474282.png)

![methyl 2-[(4-formyl-1-methyl-3-phenyl-1H-pyrazol-5-yl)sulfanyl]benzenecarboxylate](/img/structure/B2474285.png)
![N-(3-methoxybenzyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2474286.png)


![(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2474290.png)